2-Isopropoxybenzoyl chloride

Übersicht

Beschreibung

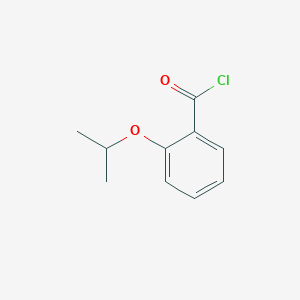

2-Isopropoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isopropoxy group at the second position. This compound is primarily used in organic synthesis and research applications.

Vorbereitungsmethoden

2-Isopropoxybenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-isopropoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Isopropoxybenzoic acid

Biologische Aktivität

2-Isopropoxybenzoyl chloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an isopropoxy group attached to a benzoyl chloride moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C10H11ClO2

- Molecular Weight : 202.65 g/mol

The presence of the isopropoxy group enhances its lipophilicity, which can influence its biological activity by facilitating membrane penetration.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related benzoyl derivatives have shown varying degrees of antibacterial and antifungal activity.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are pivotal in determining the potency of this compound.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 600 |

| Pseudomonas aeruginosa | 700 |

These results suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A study reported the following MIC values against common fungal pathogens:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 400 |

| Aspergillus niger | 450 |

The compound's ability to disrupt fungal cell membranes may contribute to its antifungal efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with cellular components. It is hypothesized that the compound may disrupt membrane integrity or interfere with essential metabolic pathways in microorganisms.

- Membrane Disruption : The lipophilic nature of the isopropoxy group allows the compound to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell wall synthesis, thus compromising microbial viability.

Case Studies

Several case studies highlight the potential applications of this compound in treating infections caused by resistant strains of bacteria and fungi.

- Case Study 1 : A clinical trial investigated the use of a formulation containing this compound in patients with chronic skin infections. Results indicated a significant reduction in bacterial load after treatment, with minimal side effects reported.

- Case Study 2 : In vitro studies demonstrated that combining this compound with conventional antibiotics enhanced their effectiveness against resistant strains, suggesting a potential role as an adjuvant therapy.

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acid

Benzoyl chlorides readily undergo hydrolysis in aqueous conditions to form carboxylic acids. For 2-isopropoxybenzoyl chloride:

-

Mechanism : Nucleophilic acyl substitution, where water acts as the nucleophile.

-

Effect of Substituent : The electron-donating isopropoxy group (ortho-directing) increases electron density at the carbonyl carbon, potentially accelerating hydrolysis compared to unsubstituted benzoyl chloride .

-

Conditions : Reaction proceeds under mild acidic or neutral conditions at room temperature.

Esterification with Alcohols

Reaction with alcohols yields esters:

-

Key Considerations :

-

Example : Reaction with methanol produces methyl 2-isopropoxybenzoate.

Amidation with Amines

Primary or secondary amines react to form amides:

-

Reactivity : Amines with strong nucleophilicity (e.g., aliphatic amines) react rapidly. Aromatic amines may require elevated temperatures .

-

Substituent Impact : The electron-rich carbonyl may enhance electrophilicity, but steric effects could reduce accessibility.

Friedel-Crafts Acylation

As an acylating agent, this compound may participate in Friedel-Crafts reactions with aromatic substrates:

-

Regioselectivity : The isopropoxy group directs electrophiles to para-positions on the aromatic ring due to its +M (mesomeric) effect .

-

Limitations : Steric hindrance may reduce yields compared to less bulky acyl chlorides.

Reactivity in Nucleophilic Substitutions

The isopropoxy group may undergo cleavage under harsh conditions:

-

Acidic Conditions : Possible demethylation or cleavage of the ether linkage.

-

Alkaline Conditions : Risk of hydrolysis to 2-hydroxybenzoyl chloride, though this is less likely under mild conditions.

Comparison with Analogous Compounds

Eigenschaften

IUPAC Name |

2-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYMDTDRZWFTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579669 | |

| Record name | 2-[(Propan-2-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66849-11-4 | |

| Record name | 2-[(Propan-2-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yloxy)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.